

Amino-PEG7-t-butyl ester chemical formula and molecular weight

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Compound of Interest

Compound Name: Amino-PEG7-t-butyl ester

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In-Depth Technical Guide: Amino-PEG7-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Amino-PEG7-t-butyl ester**, a heterobifunctional linker critical in the development of advanced therapeutics, particularly in the field of targeted protein degradation.

Core Chemical Properties

Amino-PEG7-t-butyl ester is a polyethylene glycol (PEG) derivative containing a terminal primary amine and a t-butyl protected carboxylic acid. This structure allows for sequential conjugation to two different molecules of interest.

Property	Data
Chemical Formula	C ₂₁ H ₄₃ NO ₉
Molecular Weight	453.57 g/mol [1] (also cited as 453.56 g/mol [2] [3])
Appearance	Colorless viscous liquid[2][3]
Purity	Typically >96%[1]
Synonyms	H ₂ N-PEG ₇ -CH ₂ CH ₂ CO ₂ tBu[2]

Application in PROTAC Synthesis

Amino-PEG7-t-butyl ester is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in **Amino-PEG7-t-butyl ester** provides solubility and optimizes the spatial orientation between the target protein and the E3 ligase.

The primary amine of the linker can be coupled to a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon ligands), while the t-butyl ester can be deprotected to reveal a carboxylic acid, which is then coupled to a ligand for the target protein of interest.

Experimental Protocols

While specific protocols for **Amino-PEG7-t-butyl ester** are proprietary to individual research labs and manufacturers, the following represents a general methodology for its use in the synthesis of a PROTAC.

Step 1: Coupling of E3 Ligase Ligand to **Amino-PEG7-t-butyl ester**

This step involves the formation of an amide bond between the primary amine of the linker and a carboxylic acid on the E3 ligase ligand.

- Materials:
 - E3 ligase ligand with a carboxylic acid functionality

- **Amino-PEG7-t-butyl ester**
- Coupling agents (e.g., HATU, HOBt)
- Base (e.g., DIPEA)
- Anhydrous solvent (e.g., DMF)
- Procedure:
 1. Dissolve the E3 ligase ligand in the anhydrous solvent.
 2. Add the coupling agents and the base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
 3. Add **Amino-PEG7-t-butyl ester** to the reaction mixture.
 4. Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.
 5. Upon completion, quench the reaction and purify the product using column chromatography.

Step 2: Deprotection of the t-butyl Ester

The t-butyl protecting group is removed to expose the carboxylic acid for the next coupling step.

- Materials:
 - E3 ligase ligand-PEG7-t-butyl ester conjugate
 - Trifluoroacetic acid (TFA)
 - Dichloromethane (DCM)
- Procedure:
 1. Dissolve the conjugate in DCM.

2. Add TFA to the solution and stir at room temperature for 1-4 hours.
3. Monitor the reaction by TLC or LC-MS.
4. Once the reaction is complete, remove the solvent and TFA under reduced pressure.

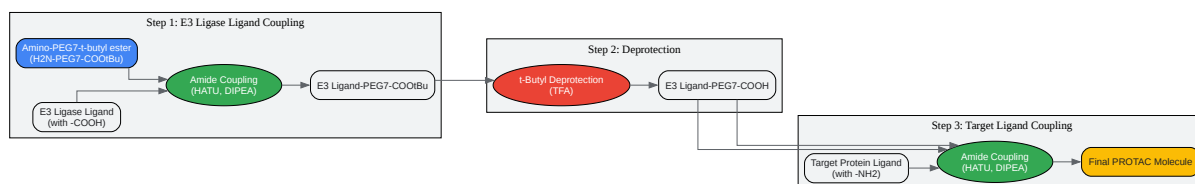
Step 3: Coupling of Target Protein Ligand

The final step is to couple the target protein ligand to the deprotected linker.

- Materials:
 - E3 ligase ligand-PEG7-COOH
 - Target protein ligand with a primary or secondary amine
 - Coupling agents (e.g., HATU, HOBt)
 - Base (e.g., DIPEA)
 - Anhydrous solvent (e.g., DMF)
- Procedure:
 1. Follow a similar procedure as in Step 1 to activate the carboxylic acid of the linker.
 2. Add the target protein ligand to the reaction mixture.
 3. Monitor the reaction and purify the final PROTAC molecule upon completion.

Visualizing the PROTAC Workflow

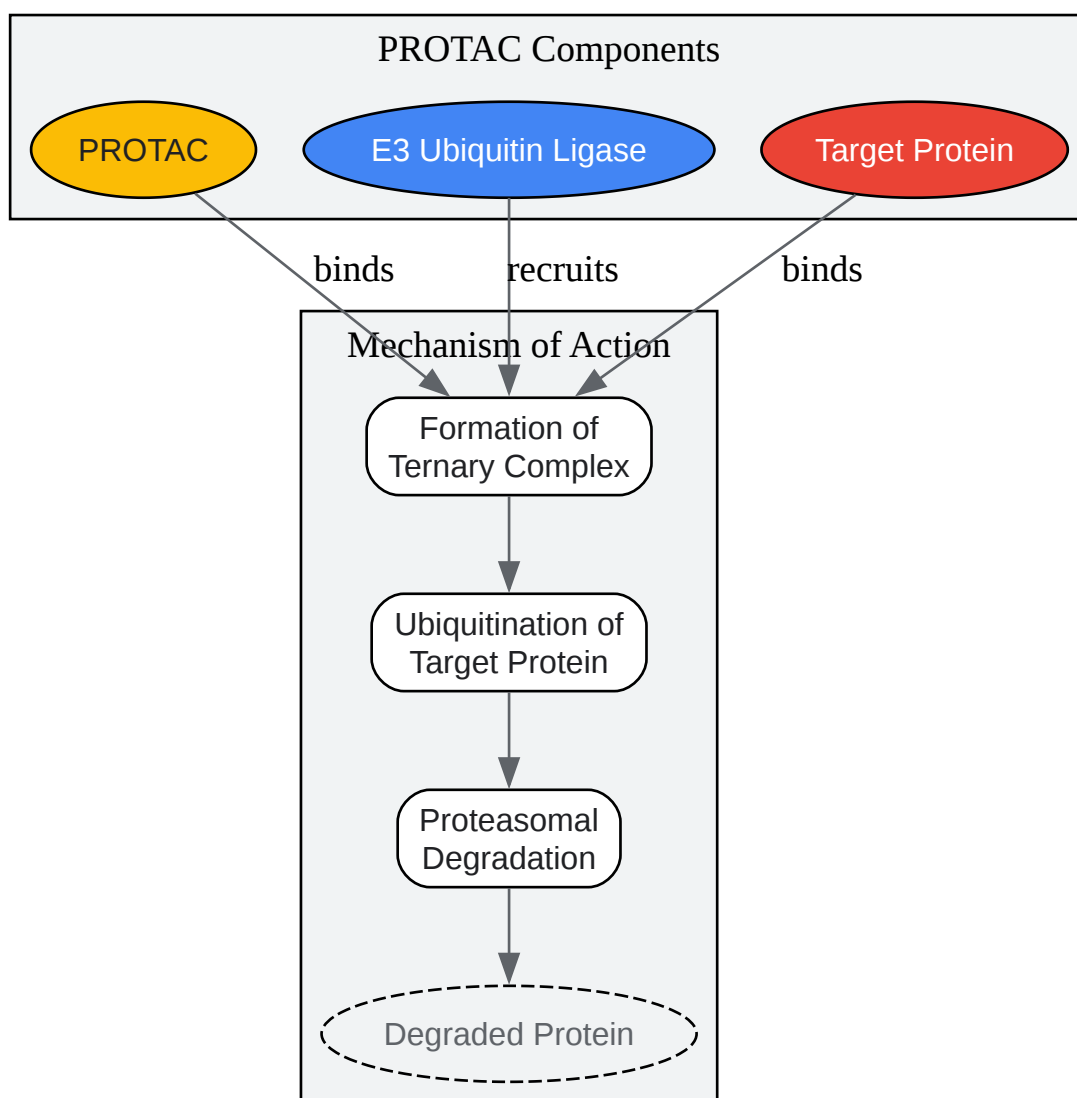
The following diagram illustrates the general workflow of PROTAC synthesis utilizing a heterobifunctional linker like **Amino-PEG7-t-butyl ester**.



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Caption: PROTAC Synthesis Workflow using **Amino-PEG7-t-butyl ester**.

The following diagram illustrates the mechanism of action of the synthesized PROTAC.



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Caption: Mechanism of Action of a PROTAC molecule.

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